(S)-2-(sec-butyl)-4,5-dihydrothiazole

Chemical ecology Behavioral neuroscience Enantioselective pheromone activity

(S)-2-(sec-Butyl)-4,5-dihydrothiazole (SBT; DHT) is a chiral 4,5-dihydrothiazole (thiazoline) identified as a dominant volatile pheromone component in adult male mouse urine, where it is excreted almost exclusively in the S-configuration and is absent or trace-level in females. SBT binds with high affinity to mouse major urinary proteins (MUPs), which protect it from degradation and mediate its slow airborne release, driving inter-male aggression, countermarking aversion, and female estrus synchronization.

Molecular Formula C7H13NS
Molecular Weight 143.25
CAS No. 250359-27-4
Cat. No. B2392449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(sec-butyl)-4,5-dihydrothiazole
CAS250359-27-4
Molecular FormulaC7H13NS
Molecular Weight143.25
Structural Identifiers
SMILESCCC(C)C1=NCCS1
InChIInChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1
InChIKeySAWWKXMIPYUIBW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(sec-Butyl)-4,5-dihydrothiazole (CAS 250359-27-4): A Chiral Rodent Pheromone for Behavioral Neuroscience and Chemical Ecology Procurement


(S)-2-(sec-Butyl)-4,5-dihydrothiazole (SBT; DHT) is a chiral 4,5-dihydrothiazole (thiazoline) identified as a dominant volatile pheromone component in adult male mouse urine, where it is excreted almost exclusively in the S-configuration and is absent or trace-level in females [1]. SBT binds with high affinity to mouse major urinary proteins (MUPs), which protect it from degradation and mediate its slow airborne release, driving inter-male aggression, countermarking aversion, and female estrus synchronization [2]. Its enantiomer-specific behavioral signature and exceptionally broad affinity range across MUP isoforms (Kd 0.04–0.9 μM) distinguish it from co-occurring mouse pheromones [3].

Enantioselective Behavioral Workflow
Assay requirement: natural (S)-configuration for countermarking, aggression, or estrus synchronization studies
MUP Ligand Probe
High-affinity endogenous ligand for all MUP isoforms; supports binding and structural biology studies
Species-Diagnostic Standard
Confirmed presence in M. domesticus urine; authentic marker for Mus speciation research

Why Generic (S)-2-(sec-Butyl)-4,5-dihydrothiazole Substitution Fails: Enantiomer, Ligand, and Species Selectivity Risks


Substituting (S)-2-(sec-butyl)-4,5-dihydrothiazole with racemic SBT, the R-enantiomer, or a co-occurring mouse pheromone such as 2-isopropyl-4,5-dihydrothiazole or 3,4-dehydro-exo-brevicomin (DHB) produces quantitatively distinct biochemical and behavioral outcomes. The R-enantiomer elicits the opposite countermarking response (promotion rather than delay) [1], while DHB and 6-hydroxy-6-methyl-3-heptanone (HMH) exhibit 29- to 5103-fold weaker MUP binding depending on isoform [2]. Moreover, this compound is species-specifically expressed in Mus domesticus urine but absent in the related Mus spicilegus, making it an essential authentic standard or stimulus for species- and sex-specific behavioral studies [3]. These differences mean that generic substitution without verifying enantiomeric identity and purity directly compromises experimental reproducibility and biological relevance.

Enantiomer reversal
(R)-enantiomer promotes countermarking instead of delaying it; racemic or mis-assigned enantiomer may invert behavioral readout.
Ligand affinity gap
DHB or HMH show considerably weaker MUP binding; cannot substitute as a high-affinity probe in ligand-binding studies.
Species absence
SBT is absent in Mus spicilegus urine; using M. domesticus-specific standard is essential for comparative ecology experiments.

(S)-2-(sec-Butyl)-4,5-dihydrothiazole: Quantitative Comparative Evidence for Scientific Selection


Enantiomer-Specific Behavioral Activity: (S)-DHT Delays Countermarking While (R)-DHT Promotes It

In a direct head-to-head behavioral assay, (S)-DHT applied to 2-day-old male mouse urine streaks delayed countermarking by recipient males, whereas (R)-DHT prompted countermarking rather than delaying it. This constitutes an enantiomer-specific functional reversal of behavioral output [1]. The binding constants of the two enantiomers to MUP were not significantly different [(S)-DHT Kd = 8.2 ± 0.6 μM vs (R)-DHT Kd = 10.5 ± 0.6 μM by competitive displacement], indicating that the differential behavioral effect arises from downstream chemosensory processing rather than differential protein binding [1].

Enantiomer-specific behavior
Head-to-head
(S)-DHT delays countermarking; (R)-DHT promotes it — reversal of behavioral output
Enantiomeric identity determines behavioral readout direction
Binding Kd similar; effect arises downstream of chemosensory processing
Chemical ecology Behavioral neuroscience Enantioselective pheromone activity

MUP Binding Affinity: SBT Binds MUP-I with 29- to 1482-Fold Higher Affinity Than Co-occurring Pheromones DHB and HMH

Isothermal titration calorimetry (ITC) across six recombinant MUP isoforms reveals that (±)-SBT binds MUP-I with Kd = 0.90 μM, compared to DHB Kd = 26 μM and HMH Kd = 56 μM—representing 29-fold and 62-fold higher affinity, respectively. The affinity advantage is most pronounced for the nasal isoform MUP-IV, where SBT Kd = 0.039 μM is 1482-fold tighter than DHB (Kd = 58 μM) and 5103-fold tighter than HMH (Kd = 199 μM) [1].

MUP binding affinity
Cross-study comparable
29- to 5103-fold tighter Kd vs. DHB/HMH across 6 MUP isoforms
Primary endogenous MUP ligand context; reported highest-affinity pheromonal probe among tested set
Kd range: 0.039–0.90 μM (SBT); ITC and fluorescence corroboration
Protein-ligand binding Thermodynamics Pheromone transport

MUP-IV Isoform Selectivity: 23-Fold Higher Affinity for SBT Relative to Other MUP Isoforms

Within the MUP family, the nasal isoform MUP-IV exhibits a uniquely enhanced binding pocket for SBT: its Kd for SBT (0.039 μM) is approximately 23-fold lower (tighter) than the mean Kd of urinary isoforms MUP-I, II, VIII, and IX (~0.8 μM). Conversely, MUP-IV shows approximately 4-fold lower affinity for DHB and HMH relative to the urinary isoforms [1]. This inverse selectivity profile indicates a structurally adapted binding cavity specialized for SBT sequestration in the nasal mucosa.

MUP-IV selectivity
Class-level inference
~23-fold preferential binding to nasal MUP-IV over urinary isoforms
Nasal MUP-IV probe context; inverse selectivity for DHB/HMH
MUP-IV Kd = 0.039 μM; urinary isoform mean ~0.78 μM
Nasal MUP selectivity Ligand discrimination Vomeronasal function

Enantiomeric Purity: Asymmetric Synthesis Achieves 91% ee with Recyclable Chiral Auxiliary vs. Earlier 92% ee with Racemization Liability

The Lu et al. (2012) asymmetric synthesis of (S)-2-sec-butyl-4,5-dihydrothiazole using NCPS-supported 2-phenylimino-2-oxazolidine chiral auxiliary yielded product with 91% enantiomeric excess (ee) and 23% overall yield, with the auxiliary recoverable by simple filtration [1]. The earlier Tashiro and Mori (1999) synthesis achieved ca. 92% ee but explicitly noted that the enantiomers of this compound 'were found to be readily racemizable,' posing stability concerns [2]. The natural configuration in mouse urine is exclusively S; no R-enantiomer is detectable in fresh urine extracts [3].

Synthetic enantiopurity
Cross-study comparable
91% ee (Lu 2012) with recyclable chiral auxiliary; cf. ~92% ee (Tashiro & Mori 1999) with racemization risk
Enantiopurity essential to avoid R-enantiomer confounding activity
Natural urine: 100% S (no R detected); racemization-prone material problematic
Asymmetric synthesis Enantiomeric purity Chiral auxiliary methodology

Species-Specific Expression: SBT Present in Mus domesticus but Absent in Mus spicilegus Male Urine

Capillary GC-MS with sulfur-selective atomic emission detection revealed that 2-sec-butyl-4,5-dihydrothiazole is a prominent volatile in intact male M. domesticus urine but is notably absent from M. spicilegus urine, which instead features unique lactones and coumarin [1]. The co-occurring pheromone 2-isopropyl-4,5-dihydrothiazole is detected in both species but at lower abundance and lacks the SBT-associated behavioral specificity [2].

Species-specific presence
Class-level inference
Present: M. domesticus male urine; Absent: M. spicilegus
Species-diagnostic marker for Mus speciation and chemical ecology studies
2-isopropyl-4,5-dihydrothiazole present in both species
Species-specific chemosignals Comparative chemical ecology Mus speciation

(S)-2-(sec-Butyl)-4,5-dihydrothiazole (CAS 250359-27-4): Evidence-Backed Application Scenarios for Procurement Decision-Making


Enantioselective Rodent Behavioral Assays Requiring the Natural (S)-Configuration Pheromone

For countermarking, aggression, or estrus-synchronization behavioral experiments in Mus musculus, only the (S)-enantiomer replicates the natural aversive chemosignal. Cavaggioni et al. (2003) demonstrated that (S)-DHT delays countermarking while (R)-DHT promotes it—a qualitative reversal of behavioral output [6]. Researchers must specify the (S)-enantiomer and verify enantiomeric purity (recommended ≥91% ee based on Lu et al. 2012 synthesis [7]) to avoid confounding by the R-enantiomer, which is not detected in natural male urine [6].

MUP Ligand-Binding and Structural Biology Studies Demanding High-Affinity Pheromone Probe

SBT is the highest-affinity endogenous pheromonal ligand for all characterized MUP isoforms, with Kd values ranging from 0.039 μM (MUP-IV) to 0.90 μM (MUP-I) by ITC—29- to 5103-fold tighter than DHB and HMH [6]. For competitive binding assays, thermodynamic analyses, or X-ray crystallography of MUP-pheromone complexes, SBT provides the strongest binding signal and largest dynamic range for displacement experiments. The nasal isoform MUP-IV is particularly dependent on SBT for high-affinity binding (Kd = 0.039 μM), making SBT the obligatory ligand for MUP-IV functional studies [6].

Species-Specific Chemical Ecology Standards for Mus domesticus vs. Mus spicilegus Discrimination

GC-MS profiling confirms that SBT is a prominent and diagnostic volatile in M. domesticus male urine but is completely absent from M. spicilegus [6]. Comparative chemical ecology or speciation research requires authenticated (S)-SBT as an analytical standard to verify its presence or absence in headspace collections and to calibrate sulfur-selective detectors. The structural analog 2-isopropyl-4,5-dihydrothiazole, present in both species, cannot serve as a species-discriminating marker [7].

Semiochemical Formulation and Pest Management Product Development

SBT acts synergistically with 3,4-dehydro-exo-brevicomin (DHB) to promote inter-male aggression and territorial marking in mice, and the combination has been patented as a rodent attractant [6]. Formulation of semiochemical baits or monitoring lures requires the correct (S)-enantiomer at calibrated concentrations (natural urine levels ~1.3 ppm vol/vol [7]) to elicit authentic behavioral responses without the counterproductive effects of the R-enantiomer.

Application
Selection Property
Validation Focus
Enantioselective behavioral assays
(S)-enantiomer identity and verified purity
Enantiomeric excess confirmation; behavioral endpoint reproducibility
MUP ligand-binding studies
High-affinity endogenous MUP probe
Binding thermodynamics; isoform selectivity characterization
Species-specific chemical ecology
Species-diagnostic authentic standard
GC-MS presence/absence verification; Mus species differentiation
Semiochemical formulation
Enantiopure (S)-SBT at calibrated concentration
Behavioral response replication; concentration-response verification
Quote Request

Request a Quote for (S)-2-(sec-butyl)-4,5-dihydrothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.